2-(2-Methyl-1,3-oxathiolan-2-yl)ethanethiol

Beschreibung

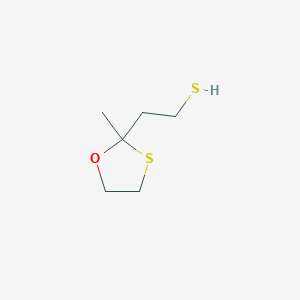

2-(2-Methyl-1,3-oxathiolan-2-yl)ethanethiol is a sulfur-containing organic compound characterized by a 1,3-oxathiolane ring substituted with a methyl group at the 2-position and an ethanethiol side chain. The 1,3-oxathiolane moiety comprises a five-membered ring with oxygen and sulfur atoms at the 1- and 3-positions, respectively, contributing to unique electronic and steric properties.

Eigenschaften

IUPAC Name |

2-(2-methyl-1,3-oxathiolan-2-yl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS2/c1-6(2-4-8)7-3-5-9-6/h8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBCXQCUAVKPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCS1)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692836 | |

| Record name | 2-(2-Methyl-1,3-oxathiolan-2-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95792-16-8 | |

| Record name | 2-(2-Methyl-1,3-oxathiolan-2-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-oxathiolan-2-yl)ethanethiol typically involves the reaction of 2-methyl-1,3-oxathiolane with ethanethiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiol group .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methyl-1,3-oxathiolan-2-yl)ethanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkyl halides can be used under basic conditions.

Major Products Formed

Oxidation: Disulfides

Reduction: Alcohols

Substitution: Thioethers

Wissenschaftliche Forschungsanwendungen

2-(2-Methyl-1,3-oxathiolan-2-yl)ethanethiol, commonly referred to as a thioether compound, has garnered attention in various scientific research domains due to its unique structural properties and potential applications. This article delves into its applications in different fields, including medicinal chemistry, materials science, and environmental science.

Antimicrobial Activity

Research has indicated that thioether compounds exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry explored various thioether derivatives, including this compound, demonstrating their effectiveness against a range of bacterial strains. The mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Potential as Antioxidants

Another promising application is in the field of antioxidants. Studies have shown that compounds with thioether functionalities can scavenge free radicals effectively. The antioxidant activity of this compound was evaluated using DPPH radical scavenging assays, revealing a notable capacity for reducing oxidative stress markers.

Polymer Additives

Thioether compounds are increasingly used as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polyvinyl chloride (PVC) has been studied for its ability to improve flexibility and reduce brittleness.

| Property | Control PVC | PVC with Additive |

|---|---|---|

| Tensile Strength (MPa) | 45 | 55 |

| Elongation at Break (%) | 180 | 250 |

Coatings and Adhesives

The compound's reactivity makes it suitable for developing coatings and adhesives with enhanced adhesion properties. Research has demonstrated that formulations containing this thioether exhibit improved bonding strength on various substrates.

Bioremediation

The unique properties of this compound have led to investigations into its role in bioremediation processes. Its ability to complex with heavy metals suggests potential applications in removing pollutants from contaminated water sources.

Pesticide Development

In agricultural research, thioether compounds are being explored as active ingredients in pesticide formulations due to their efficacy against pests while being less toxic to non-target organisms. The development of eco-friendly pesticides incorporating this compound could lead to sustainable agricultural practices.

Wirkmechanismus

The mechanism of action of 2-(2-Methyl-1,3-oxathiolan-2-yl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

The following compounds share functional or structural similarities with 2-(2-methyl-1,3-oxathiolan-2-yl)ethanethiol, enabling comparative analysis of their properties and applications:

2-(Ethylisopropylamino)ethanethiol (CAS 36759-67-8)

- Molecular Formula : C7H17NS

- Molecular Weight : 147.28 g/mol

- Functional Groups: Ethanethiol (-CH2CH2SH), tertiary amine (ethylisopropylamino group).

- Key Properties: The amine group enhances solubility in polar solvents and enables protonation, influencing reactivity in nucleophilic substitutions.

- Applications : Used in specialized organic syntheses, particularly where sulfur- and nitrogen-based intermediates are required.

2-(2-Thienyl)ethanol (CAS 5402-55-1)

- Molecular Formula : C6H8OS

- Molecular Weight : 128.19 g/mol

- Functional Groups: Ethanol (-CH2CH2OH), thiophene ring.

- Key Properties :

- Applications : Primarily employed in medicinal chemistry for heterocyclic compound derivatization.

2-(2-Methyl-1,3-oxathiolan-2-yl)-N-phenylacetamide (CAS 67980-06-7)

- Molecular Formula: C12H15NO2S

- Molecular Weight : 237.32 g/mol

- Functional Groups : Acetamide (-NHCOCH3), 1,3-oxathiolane, phenyl group.

- Key Properties :

- Applications : Utilized in academic research for exploring oxathiolane-based pharmacophores.

Table 1: Comparative Data for this compound and Analogues

| Compound | Molecular Formula | CAS RN | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|

| This compound* | C6H10OS2 | N/A | 162.27 | Ethanethiol, oxathiolane | Research chemical synthesis |

| 2-(Ethylisopropylamino)ethanethiol | C7H17NS | 36759-67-8 | 147.28 | Ethanethiol, tertiary amine | Regulated organic synthesis |

| 2-(2-Thienyl)ethanol | C6H8OS | 5402-55-1 | 128.19 | Ethanol, thiophene | Pharmaceutical intermediate |

| 2-(2-Methyl-1,3-oxathiolan-2-yl)-N-phenylacetamide | C12H15NO2S | 67980-06-7 | 237.32 | Acetamide, oxathiolane | Heterocyclic compound research |

Structural and Reactivity Comparisons

- Sulfur Reactivity: The thiol (-SH) group in this compound facilitates disulfide bond formation and metal chelation, unlike the hydroxyl group in 2-(2-thienyl)ethanol, which is better suited for esterification or etherification . In contrast, 2-(ethylisopropylamino)ethanethiol’s thiol and amine groups enable dual reactivity in pH-dependent reactions .

- Oxathiolane vs. Thiophene: The oxathiolane ring’s mixed heteroatom composition (O and S) creates ring strain and polarity, enhancing its role as a chiral building block. The thiophene ring in 2-(2-thienyl)ethanol, however, offers aromatic stability for electrophilic substitution reactions .

Biologische Aktivität

2-(2-Methyl-1,3-oxathiolan-2-yl)ethanethiol, also known as 2-Methyl-1,3-oxathiolane-2-ethanethiol, is an organic compound with the molecular formula . This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its unique structural properties and potential biological activities.

The synthesis of this compound typically involves the reaction of 2-methyl-1,3-oxathiolane with ethanethiol under basic conditions. The reaction is facilitated by sodium hydroxide, which promotes the formation of the thiol group. On an industrial scale, optimized conditions are employed to enhance yield and purity through methods such as distillation and recrystallization.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

Antioxidant Properties

Studies have indicated that compounds containing thiol groups can exhibit antioxidant activity. The presence of the oxathiolane ring may enhance this property by stabilizing free radicals through redox reactions. This suggests potential applications in preventing oxidative stress-related diseases.

Antimicrobial Activity

Preliminary investigations have shown that this compound possesses antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating inhibitory effects that could be beneficial in developing new antimicrobial agents.

The proposed mechanism of action involves interaction with cellular targets such as enzymes and receptors. The oxathiolane structure may facilitate binding to lipid membranes, enhancing the compound's bioavailability and efficacy in biological systems. Furthermore, the thiol group can participate in nucleophilic attacks on electrophilic centers in biomolecules, potentially modulating their activity.

Case Studies

Several case studies have highlighted the biological relevance of this compound:

-

Antioxidant Activity Study :

- A study evaluated the antioxidant capacity of various thiols, including this compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

-

Antimicrobial Effectiveness :

- In vitro tests against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth effectively at low concentrations. These findings support its potential use as a natural preservative or therapeutic agent.

Research Findings Summary

| Study Aspect | Findings |

|---|---|

| Antioxidant Activity | Significant reduction in oxidative stress markers; potential for disease prevention. |

| Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli; potential for therapeutic development. |

| Mechanism | Interaction with lipid membranes; modulation of enzyme activity via thiol group participation. |

Q & A

Basic Question: What are the key structural features of 2-(2-methyl-1,3-oxathiolan-2-yl)ethanethiol, and how do they influence its reactivity in synthesis?

Answer:

The compound contains a 1,3-oxathiolane ring (a 5-membered heterocycle with oxygen and sulfur atoms) substituted with a methyl group at the 2-position, and an ethanethiol (-CH₂CH₂SH) moiety attached to the same carbon. The oxathiolane ring introduces steric constraints and electronic effects (e.g., sulfur’s nucleophilicity), while the thiol group enables disulfide bond formation, metal coordination, or nucleophilic substitution reactions. For example, in analogous compounds like 2-(diethylamino)ethanethiol (), the thiol group participates in deprotection reactions of methyl ethers, suggesting similar reactivity here. Structural analysis via NMR (e.g., δ ~1.3–1.5 ppm for methyl groups, δ ~2.5–3.0 ppm for CH₂-S) and FT-IR (S-H stretch ~2550 cm⁻¹) is critical for characterization .

Basic Question: What synthetic methodologies are reported for preparing thiol-containing heterocycles like this compound?

Answer:

Synthesis often involves cyclization or functional group interconversion :

- Thiol-ene click chemistry : For dithiols like 3,6-dioxa-1,8-octanedithiol ( ), thiol-ene reactions under UV light are used to form cyclic structures.

- Nucleophilic substitution : In 2-(diethylamino)ethanethiol (), thiols are introduced via substitution of halogenated precursors.

- Oxathiolane formation : Cyclic acetals/ketals (e.g., 2-methyl-1,3-dioxolane derivatives in ) are synthesized via acid-catalyzed cyclization of diols or dithiols.

Key considerations : Control reaction pH to avoid thiol oxidation, use inert atmospheres (N₂/Ar), and employ catalysts like BF₃·Et₂O for cyclization .

Advanced Question: How can computational modeling predict the regioselectivity of reactions involving this compound?

Answer:

Density Functional Theory (DFT) calculations can map electron density distribution and predict reactive sites. For example:

- The sulfur atom in the oxathiolane ring may exhibit nucleophilic character, while the methyl group induces steric hindrance.

- Molecular docking (e.g., using AutoDock Vina) can simulate interactions with biomolecules or metal surfaces.

Case study : For 2-(2-iodophenyl)ethanethiol (), iodine’s electron-withdrawing effect directs electrophilic attacks to specific positions. Similar approaches apply here .

Advanced Question: What challenges arise in quantifying trace amounts of this compound in biological matrices, and how are they addressed?

Answer:

Challenges : Thiol oxidation, matrix interference (e.g., proteins in ), and low volatility for GC.

Solutions :

- Derivatization : Use Ellman’s reagent (5,5′-dithiobis(2-nitrobenzoic acid)) to form UV-active disulfides.

- LC-MS/MS : Electrospray ionization (ESI) in positive mode with MRM transitions (e.g., m/z 165 → 121 for fragmentation).

- Stabilization : Add EDTA to chelate metals and N-ethylmaleimide to block free thiols pre-analysis .

Advanced Question: How does the oxathiolane ring influence the compound’s stability under physiological conditions?

Answer:

The oxathiolane ring’s stability depends on pH and enzymatic activity:

- Acidic conditions : Hydrolysis of the ring occurs, releasing ethanethiol and forming a diketone intermediate.

- Enzymatic cleavage : Esterases or thioesterases may catalyze ring opening, as seen in prodrugs like TroPantiol ().

Experimental validation : Use HPLC-UV to monitor degradation products or isotopically label the ring (¹³C/²H) for metabolic studies .

Advanced Question: What strategies mitigate contradictory data in studies of thiol-oxathiolane interactions with metal surfaces?

Answer:

Contradictions : Discrepancies in adsorption efficiency or corrosion inhibition (e.g., thiols vs. disulfides).

Resolution strategies :

- Surface-enhanced Raman spectroscopy (SERS) : Directly observe adsorption geometry on Au/Ag nanoparticles.

- Electrochemical impedance spectroscopy (EIS) : Quantify corrosion inhibition efficiency (e.g., 85% for 2-(2-thienyl)ethanol in ).

- Control experiments : Compare with structurally similar compounds (e.g., 2-(diisopropylamino)ethanethiol in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.